2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Description
Properties
IUPAC Name |
2-amino-N-(cyclopropylmethyl)-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-7-11(14)13(8-9-1-2-9)10-3-5-15-6-4-10/h9-10H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASVWQXARZHGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2CCOCC2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated formula based on IUPAC name.
Key Observations:
However, the tetrahydro-2H-pyran (THP) group may improve water solubility via its oxygen atom, balancing hydrophobicity from the cyclopropane ring.
Biological Activity : Cyclopropylmethyl groups are associated with agrochemical applications (e.g., profluralin in ), suggesting possible herbicidal or pesticidal utility for the target compound. In contrast, THP-containing acetamides (e.g., ) are often explored in pharmaceuticals due to their metabolic stability.
Structural Flexibility : The target compound’s amide group is likely planar, similar to the dichlorophenyl derivative in , enabling hydrogen bonding (e.g., N–H···O interactions). However, steric repulsion from bulky substituents may rotate the amide group, altering crystal packing or binding affinities.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Similar to , the target compound’s amide group may form dimers via N–H···O interactions, though steric hindrance from substituents could limit this.
- Thermal Stability : Melting points of acetamide derivatives vary widely; the dichlorophenyl analog in melts at 473–475 K, suggesting moderate thermal stability.
Preparation Methods
Typical Procedure:
- Dissolve the carboxylic acid precursor (e.g., 6-chloro-2-cyclopropyl-nicotinic acid or a related acetic acid derivative) in an aprotic solvent such as dimethylformamide (DMF).
- Add HOBt and EDC·HCl to activate the acid.
- Introduce the amine (tetrahydro-2H-pyran-4-yl)methanamine to the reaction mixture.
- Stir the mixture at room temperature (approximately 20 °C) overnight.
- Quench with water and extract the product with ethyl acetate.
- Wash organic layers with sodium bicarbonate solution and brine.
- Dry over sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography using ethyl acetate/isohexane mixtures.
Reaction Conditions and Yield Data:
| Parameter | Details |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Coupling Reagents | 1-Ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl), HOBt |
| Base | N-ethylmorpholine or 4-methylmorpholine |
| Temperature | Room temperature (~20 °C) |
| Reaction Time | Overnight (typically 12-16 hours) |
| Workup | Extraction with ethyl acetate, washes with 10% sodium bicarbonate and brine |
| Purification | Silica gel chromatography (ethyl acetate/isohexane 60/40) |
| Yield | Approximately 70-80% (e.g., 2.81 g isolated from 2.1 g acid precursor scale) |
| Product State | White solid |
This method is exemplified in the synthesis of related nicotinamide derivatives bearing the tetrahydro-2H-pyran-4-ylmethyl substituent, which is structurally analogous to the target compound, indicating the robustness of this approach for preparing this compound.
Alternative Synthetic Routes and Considerations
While the carbodiimide-mediated coupling is the primary method, other synthetic strategies can be considered based on the literature:
Nucleophilic substitution reactions involving protected amines and activated acetamide intermediates may be used to introduce the cyclopropylmethyl and tetrahydro-2H-pyran-4-yl groups sequentially, although these require careful control of reaction conditions to avoid side reactions and ensure selectivity.
Suzuki coupling and related palladium-catalyzed cross-coupling reactions have been widely used for complex heterocyclic scaffolds but are less directly applicable to the simple acetamide framework of this compound.
Use of other coupling agents such as carbonyldiimidazole (CDI) or mixed anhydrides could be explored but are less reported for this specific compound.
Research Findings and Optimization Notes
The use of HOBt as an additive significantly improves coupling efficiency and reduces side reactions such as racemization or polymerization.
The choice of base (N-ethylmorpholine vs. 4-methylmorpholine) has minimal impact on yield but can influence reaction kinetics and purity.
Conducting the reaction at room temperature avoids decomposition of sensitive intermediates and ensures high selectivity.
Purification via flash chromatography using ethyl acetate and isohexane mixtures provides good separation from impurities and by-products.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Activation | EDC·HCl, HOBt, DMF | Activate carboxylic acid | Formation of active ester |
| Coupling | (Tetrahydro-2H-pyran-4-yl)methanamine, base (N-ethylmorpholine) | Amide bond formation | Formation of acetamide |
| Workup | Water quench, ethyl acetate extraction, bicarbonate wash | Remove reagents and impurities | Crude product isolation |
| Purification | Silica gel chromatography (ethyl acetate/isohexane 60/40) | Purify product | Pure white solid compound |
| Yield | ~70-80% | Efficiency | High isolated yield |
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step routes starting with functionalization of the tetrahydro-2H-pyran-4-yl and cyclopropylmethyl moieties. Key steps include:
- Amide bond formation : Coupling of the acetamide precursor with cyclopropylmethylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) in dichloromethane or DMF at 0–25°C .
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during cyclization .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product. Yield optimization requires strict temperature control (±2°C) and inert atmospheres to prevent oxidation .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : and NMR (e.g., δ 1.2–1.5 ppm for cyclopropyl protons, δ 3.5–4.0 ppm for pyran oxygen-bearing carbons) to confirm substitution patterns and stereochemistry .
- HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy .
- IR spectroscopy : Absorbance bands at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) for functional group validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H314/H318) .
- Ventilation : Use fume hoods for procedures generating dust or vapors (P271) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous cleanup due to potential reactivity (P370+P378) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) arising from stereochemical ambiguities in the cyclopropylmethyl moiety?
- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic effects and simplify splitting patterns caused by conformational exchange .
- NOESY/ROESY : Detect spatial proximity between cyclopropyl protons and pyran methylene groups to assign relative configurations .
- X-ray crystallography : Resolve absolute stereochemistry by analyzing crystal packing and intermolecular hydrogen bonds (e.g., R_2$$ ^2(10) dimer motifs) .
Q. What strategies can mitigate low yields during the N-alkylation step of the tetrahydro-2H-pyran-4-yl group?
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with THF or acetonitrile to reduce side reactions .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic displacement efficiency .
- Temperature gradients : Perform reactions under reflux (80–100°C) to accelerate kinetics while monitoring for decomposition via TLC .
Q. How can researchers design biological interaction studies to evaluate this compound’s potential as a kinase inhibitor?
- In vitro assays : Use fluorescence polarization assays with recombinant kinases (e.g., EGFR or MAPK) to measure IC values .
- Molecular docking : Model the compound’s binding to ATP pockets using software like AutoDock Vina, focusing on hydrogen bonds with pyran oxygen and hydrophobic interactions with cyclopropyl groups .
- Mutagenesis studies : Introduce point mutations (e.g., T790M in EGFR) to assess binding specificity and resistance mechanisms .
Q. What methodologies address poor aqueous solubility in pharmacological profiling while maintaining bioavailability?
- Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance dissolution rates and cellular uptake .
- Salt formation : Synthesize hydrochloride salts via reaction with HCl gas in diethyl ether to improve crystallinity and solubility .
Q. How can structural modifications to the cyclopropylmethyl group enhance metabolic stability without compromising target affinity?
- Bioisosteric replacement : Substitute cyclopropyl with trifluoromethyl or oxetane groups to reduce CYP450-mediated oxidation .
- Deuterium incorporation : Replace vulnerable C-H bonds in the cyclopropyl ring with C-D bonds to slow metabolism (deuterium isotope effect) .
- Prodrug design : Introduce ester or carbamate prodrug moieties that hydrolyze in target tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
